![molecular formula C20H16ClFN4O2S B2650901 N~6~-(3-chlorophenyl)-N~6~-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251704-34-3](/img/structure/B2650901.png)
N~6~-(3-chlorophenyl)-N~6~-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N~6~-(3-chlorophenyl)-N~6~-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is a complex organic compound. It belongs to the class of compounds known as triazolopyridines, which are nitrogen-containing heterocyclic compounds . These compounds play an important role in medicinal chemistry as they can serve as frameworks for small molecule synthesis, drug design, and drug discovery .
Synthesis Analysis
The synthesis of such compounds involves a single-step reaction . In a study, two series of new piperazine derivatives and triazolo-pyrazine derivatives were synthesized in a single-step reaction . All twenty adducts were obtained in good to high yields and fully characterized by 1H NMR, 13C NMR, IR, and mass spectrometry techniques .Molecular Structure Analysis
The molecular structure of these compounds was characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . To further confirm the chemical identity of the adducts, a crystal of a similar compound was prepared and analyzed using X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .科学的研究の応用
1. Industrial and Environmental Exposure
Studies have explored the exposure to certain triazoles and sulfonamides in occupational and environmental settings. For instance, an investigation into new-onset asthma cases in a chemical plant revealed a significant association with exposure to compounds including 3-amino-5-mercapto-1,2,4-triazole and sulfonamide derivatives, highlighting potential respiratory risks in industrial environments (Hnizdo et al., 2004). Similarly, a study on environmental exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children noted the widespread presence of triazole and sulfonamide metabolites, indicating chronic exposure in the general population, particularly among children (Babina et al., 2012).
2. Pharmacokinetics and Pharmacodynamics
Research on the pharmacokinetics and pharmacodynamics of related compounds, such as CERC‐301, a GluN2B‐selective N‐methyl‐D‐aspartate receptor antagonist, provides insights into the absorption, distribution, metabolism, and excretion of triazole and sulfonamide derivatives. This knowledge is crucial for understanding the therapeutic potential and safety profile of these compounds (Garner et al., 2015).
3. Environmental Contamination and Human Exposure
Studies on perfluorinated sulfonamides in indoor and outdoor environments, such as the research conducted in Ottawa, Canada, have documented the occurrence, partitioning, and human exposure to these compounds, shedding light on their environmental impact and potential health risks (Shoeib et al., 2005). Additionally, the analysis of maternal and cord serum samples for perfluoroalkyl acid precursors in Jiangsu province of China revealed maternal-fetal transfer of these chemicals, indicating prenatal exposure and potential developmental risks (Yang et al., 2016).
将来の方向性
Given the broad spectrum of biological activities of triazolopyridines, there is an increasing need to develop alternative treatments, novel agents, that act via a unique mechanism of action relative to currently used drugs . Therefore, developing new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field .
特性
IUPAC Name |
N-(3-chlorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN4O2S/c1-14-23-24-20-9-8-19(13-25(14)20)29(27,28)26(18-7-3-5-16(21)11-18)12-15-4-2-6-17(22)10-15/h2-11,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPDTJYAXBHDEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=CC=C3)F)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

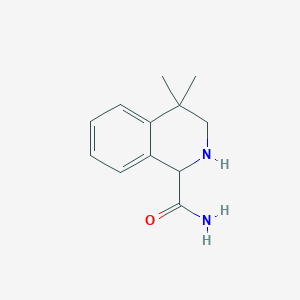
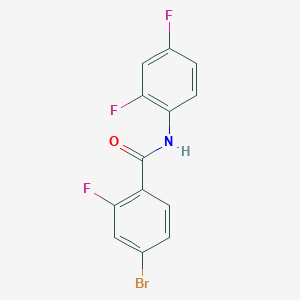
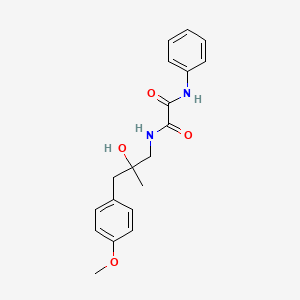
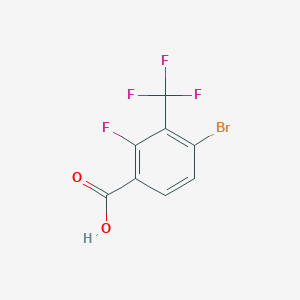
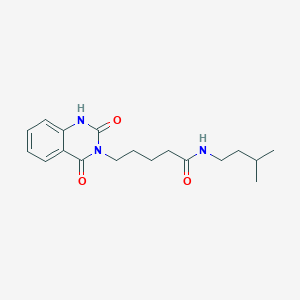
![1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol](/img/structure/B2650828.png)
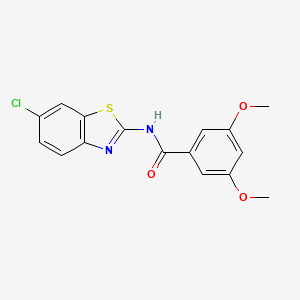
![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2650832.png)
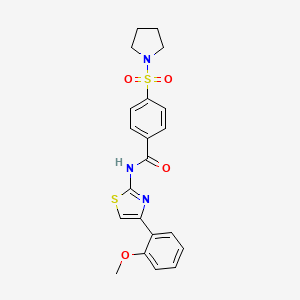
![5-((2,5-dimethylbenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2650835.png)
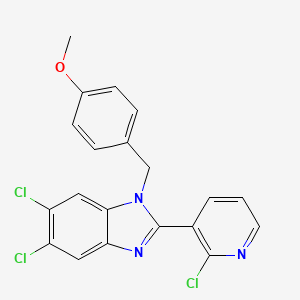
amine](/img/structure/B2650837.png)
![3-(3-Chlorophenyl)-8-((2,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2650838.png)
![2-[4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2650840.png)